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Application Notes: Considerations for TST in
Immunocompromised Subjects

The Tuberculin Skin Test (TST) is a widely used method for detecting latent tuberculosis
infection (LTBI). However, its utility in immunocompromised individuals is complex and requires
careful consideration due to the potential for false-negative results. This population's impaired
cell-mediated immunity can lead to a diminished or absent reaction to tuberculin purified
protein derivative (PPD).

Key Challenges and Considerations:

e Anergy: This is the inability to mount a delayed-type hypersensitivity (DTH) response to
common antigens, including tuberculin. Anergy is more prevalent in individuals with
compromised immune systems, such as those with HIV infection, and can lead to false-
negative TST results.[1][2] Historically, anergy testing with a panel of common antigens was
used to help interpret negative TST results.[3][4] However, due to a lack of standardization
and questionable validity, routine anergy testing is no longer recommended.[3][5]

e The Booster Phenomenon: In some individuals with waned immunity from a distant M.
tuberculosis infection, an initial TST may be negative.[6][7] However, the test itself can
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stimulate or "boost" the immune memory, leading to a positive reaction on a subsequent test
administered 1 to 4 weeks later.[6][8] This boosted response does not indicate a new
infection but rather a recall of past sensitization.[6][9] Two-step testing is recommended to
establish a reliable baseline for individuals who will undergo periodic screening, such as
healthcare workers.[6][7]

« Influence of Immunosuppressive Therapies: Various immunosuppressive drugs can affect
the performance of the TST. Systemic corticosteroids (e.g., prednisone =15 mg/day for a
month or more) and other immunosuppressants can suppress T-cell function and lead to
false-negative TST results.[10][11][12] Interferon-y release assays (IGRAS) may be less
affected by some immunosuppressive therapies compared to the TST.[10][13][14]

» Variable Cut-off Values: The interpretation of TST results in immunocompromised
populations often involves different cut-off values for a positive test. A smaller induration may
be considered positive in these individuals to account for their reduced immune response.
For example, an induration of 25 mm is generally considered positive for:

o HIV-infected persons.[12][15]

o Recent contacts of individuals with infectious TB.[12]

o Individuals with fibrotic changes on a chest radiograph consistent with prior TB.[12]
o Organ transplant recipients.[16]

o Other immunosuppressed patients (e.g., those on prolonged corticosteroid therapy or
TNF-a antagonists).[17]

Quantitative Data Summary

The performance of the TST in immunocompromised populations varies significantly. The
following tables summarize key quantitative data from various studies.

Table 1: TST Performance in HIV-Infected Individuals
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Study o o Additional
. TST Cut-off Sensitivity Specificity
Population Notes
Anergy was
) ) observed in
Patients with
24.6% of HIV-
sputum smear- ] )
- N infected patients
positive =5 mm 71.2% Not specified
) compared to
pulmonary TB in _
_ 3.3% in HIV-
Tanzania[1][18] ]
uninfected
patients.[1]
. . Reducing the
Patients with
cut-off from 10
sputum smear-
. » mm to 5 mm
positive 210 mm 64.3% Not specified )
] resulted in a
pulmonary TB in S
) limited increase
Tanzania[1][18] ) o
in sensitivity.[1]
Reactivity of )
] Skin test
40.5% in HIV- , ] _
N induration sizes
_ positive o
Adults in urban o N were significantly
o =5 mm individuals vs. Not specified i
Ethiopia[19] ] smaller in HIV-
68.7% in HIV- N
_ positive persons.
negative
o [19]
individuals.
This study found
poor
Research concordance
subjects in Not specified 14.3% 78.3% between TST
Indonesia[20] and an IGRA (T-

SPOT.TB) test.
[20]

Table 2: TST Performance in Other Immunocompromised Groups
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Immunocompromis

Study Population . . TST Cut-off Key Findings
ing Condition
Positive TST results
were significantly
) ) ) lower in the
211 patientsin a Various (cancer, organ ] ]
_ immunocompromised
BCG-vaccinated transplant, renal 210 mm
) ) group (10.3%)
population[11] disease, etc.)
compared to the
immunocompetent
group (27.7%).[11]
The TST-positive rate
i i did not significantly
4045 patients with IBD on )
) ) -~ differ between
Inflammatory Bowel immunosuppressive Not specified )
) patients on IST and
Disease (IBD)[13][14] therapy (IST)
those not on IST.[13]
[14]
Both TST and IGRA
] have a high negative
Solid Organ o
predictive value for
Transplant (SOT) ]
o End-stage organ N ruling out the
Recipients Not specified

(Systematic Review)
[21]

disease

development of active
TB post-transplant,
but a low positive

predictive value.[21]

Experimental Protocols

Protocol 1: Standard Mantoux Tuberculin Skin Testing

This protocol outlines the standardized procedure for administering and reading a TST.

Materials:

e Tuberculin Purified Protein Derivative (PPD) solution (5 Tuberculin Units (TU) per 0.1 mL)
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1 mL tuberculin syringe with a 27-gauge, short (8-13 mm) needle

Alcohol swabs

Millimeter ruler

Sharps disposal container
Procedure:

e Subject Preparation:

[¢]

Explain the procedure to the research subject and obtain informed consent.

[¢]

Position the subject's forearm palm-up on a firm, well-lit surface.[15]

[e]

Select an area on the inner surface of the forearm, about 5-10 cm below the elbow joint,
that is free of veins, scars, or rashes.[15]

[e]

Clean the selected site with an alcohol swab and allow it to air dry completely.[15]
o Administration of Tuberculin:

o Draw 0.1 mL of PPD solution into the tuberculin syringe.[17]

o Hold the skin of the forearm taut.

o Insert the needle slowly, with the bevel facing upward, into the superficial layer of the skin
(intradermally).[15][17]

o Inject the 0.1 mL of PPD solution. A pale, raised wheal, 6 to 10 mm in diameter, should
form at the injection site.[17]

o Withdraw the needle and properly dispose of the syringe and needle in a sharps container.
Do not massage the injection site.

e Reading and Interpretation:
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o The test should be read by a trained healthcare professional between 48 and 72 hours
after administration.[15][17]

o lIdentify the area of induration (a palpable, raised, hardened area). Do not measure
erythema (redness).[15]

o Using a millimeter ruler, measure the widest diameter of the induration across the forearm.
[15]

o Record the result in millimeters. If there is no induration, record it as "0 mm". Do not record
results as "positive” or "negative".[12]

o Interpret the result based on the size of the induration and the subject's specific risk
factors for TB, including their immunocompromised status (refer to Table 3 for
interpretation criteria).

Table 3: Interpretation of TST Results in Research Subjects

. . Interpretation in Immunocompromised
Induration Size .
Subjects

Considered Positive in individuals with HIV,
recent close contacts of TB cases, those with
chest x-ray findings suggestive of previous TB,
=5 mm organ transplant recipients, and others on
equivalent doses of 215 mg/day of prednisone

for 21 month or on TNF-a antagonists.[12][17]

Considered Positive in individuals from high-
10 prevalence countries, injection drug users, and
=210 mm
residents/employees of high-risk settings (e.g.,

hospitals, correctional facilities).[12][17]

15 Considered Positive in individuals with no
=15 mm
known risk factors for TB.[12]

Protocol 2: Two-Step Tuberculin Skin Testing
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This protocol is used to establish a reliable baseline in individuals who will undergo periodic
TST and to avoid misinterpreting a boosted reaction as a new infection.[6][7]

Procedure:
o First TST:
o Administer and read a TST as described in Protocol 1.

o If the result is positive (based on the appropriate cut-off for the individual), consider the
person infected and no further testing is needed.[6]

o If the result is negative, proceed to the second TST.[6]

e Second TST:

o

Administer a second TST 1 to 4 weeks after the first test.[6][8]

Read the second test 48 to 72 hours after administration.

[¢]

[¢]

The result of the second test is considered the true baseline.

[e]

If the second test is positive, this is considered a "boosted" reaction, indicating a past TB
infection.[6]

[e]

If the second test is negative, the individual is considered uninfected.[6]

Visualizations
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Interpretation & Follow-up
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Caption: TST Experimental Workflow for Immunocompromised Subjects.
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Caption: Signaling Pathway of the Tuberculin DTH Reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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